molecular formula C10H15BrFNO B15317716 5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide

5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide

Katalognummer: B15317716
Molekulargewicht: 264.13 g/mol
InChI-Schlüssel: QSDHXYFBUZDABK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide is a chemical compound that features a phenol group substituted with a fluorine atom and an amino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide typically involves the introduction of the amino and fluorine groups onto a phenol ring. One common method involves the reaction of 2-fluorophenol with 2-amino-2-methylpropylamine under controlled conditions to form the desired product. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrobromide salt form.

Analyse Chemischer Reaktionen

Types of Reactions

5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-2-methyl-1-propanol: Similar in structure but lacks the fluorine and phenol groups.

    2-Fluorophenol: Contains the fluorine and phenol groups but lacks the amino group.

    2-Aminothiazole-Based Compounds: Share the amino group but have different core structures.

Uniqueness

5-(2-Amino-2-methylpropyl)-2-fluorophenol hydrobromide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the amino and fluorine groups on the phenol ring allows for unique interactions and reactivity compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Eigenschaften

Molekularformel

C10H15BrFNO

Molekulargewicht

264.13 g/mol

IUPAC-Name

5-(2-amino-2-methylpropyl)-2-fluorophenol;hydrobromide

InChI

InChI=1S/C10H14FNO.BrH/c1-10(2,12)6-7-3-4-8(11)9(13)5-7;/h3-5,13H,6,12H2,1-2H3;1H

InChI-Schlüssel

QSDHXYFBUZDABK-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(CC1=CC(=C(C=C1)F)O)N.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.